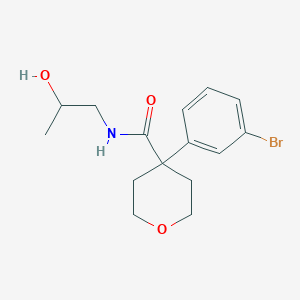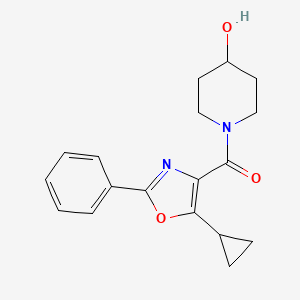![molecular formula C21H19NO3 B6639588 N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B6639588.png)
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide, also known as HINA-2, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. This compound has been found to increase the expression of antioxidant enzymes and to reduce the production of pro-inflammatory cytokines in the brain. It has also been shown to activate the Nrf2/ARE signaling pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, to improve cognitive function, and to protect neuronal cells from damage. This compound has also been found to have anti-tumor effects and to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide is its neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in research.
Future Directions
There are several future directions for research on N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its anti-tumor effects and its potential as an anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields of research. Its neuroprotective effects, anti-inflammatory properties, and anti-tumor effects make it a promising candidate for further research. However, its relatively complex synthesis method and limited research on its potential side effects and limitations highlight the need for further investigation.
Synthesis Methods
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide is a synthetic compound that can be synthesized through a multi-step process. The first step involves the synthesis of 2-naphthalen-2-yloxyacetic acid, which is then reacted with 1,2-indanedione to produce the key intermediate, 2-(1,2-indanedione)-2-naphthalen-2-yloxyacetic acid. This intermediate is then treated with thionyl chloride to produce the final product, this compound.
Scientific Research Applications
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of neuroscience, where it has been shown to have neuroprotective effects. This compound has been found to protect neuronal cells from oxidative stress-induced damage and to reduce inflammation in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c23-19-12-16-7-3-4-8-18(16)21(19)22-20(24)13-25-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,19,21,23H,12-13H2,(H,22,24)/t19-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYPZIXUPASHGO-PZJWPPBQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)COC3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)NC(=O)COC3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea](/img/structure/B6639506.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6639514.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea](/img/structure/B6639516.png)
![1-[3-[(dimethylamino)methyl]phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639525.png)
![N-cyclopropyl-2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B6639527.png)
![4-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6639529.png)


![3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one](/img/structure/B6639542.png)
![1-[(3-chlorophenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639554.png)
![3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639579.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B6639590.png)
![1-[2-(3-Hydroxypiperidine-1-carbonyl)pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639600.png)